Home > Products > Screening Compounds P33240 > 5-(2,4-Dichlorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine
5-(2,4-Dichlorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine - 338965-09-6

5-(2,4-Dichlorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine

Catalog Number: EVT-3173148
CAS Number: 338965-09-6
Molecular Formula: C16H13Cl2N5
Molecular Weight: 346.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-3-pyridinyl Compounds

Compound Description: This group encompasses a series of 2-chloro-3-pyridinyl compounds investigated for their fungicidal activity. [] These compounds feature a variety of substituents on the pyridine ring, including various aniline derivatives, pyrimidine, isoxazole, and coumarin moieties. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent allosteric antagonist of the CCR5 receptor, demonstrating significant antiviral activity against HIV-1. [] This compound functions by blocking chemokine binding to CCR5, thereby inhibiting HIV entry. []

Overview

5-(2,4-Dichlorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine is a chemical compound with significant pharmacological potential, particularly as an inhibitor of protein kinase C theta. This compound is classified under the category of pyrimidine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The compound's structure includes a dichlorobenzyl group and a pyridinyl moiety, contributing to its unique pharmacological profile.

Source and Classification

The compound is identified by its CAS number 338965-09-6 and has been documented in various chemical databases and patents. It is primarily classified as a pharmaceutical agent due to its inhibitory activity against protein kinase C theta, making it relevant in therapeutic contexts such as organ transplantation and cancer treatment .

Synthesis Analysis

Methods

The synthesis of 5-(2,4-Dichlorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine typically involves multi-step organic reactions. One common synthetic route starts from commercially available pyrimidine derivatives, which undergo functionalization to introduce the dichlorobenzyl and pyridinyl groups.

Technical Details

  1. Starting Materials: The synthesis often begins with 2,4-diaminopyrimidine as the core structure.
  2. Reagents: Common reagents include dichlorobenzyl chloride for alkylation and various bases (e.g., potassium carbonate) to facilitate nucleophilic substitution.
  3. Conditions: Reactions are generally conducted under reflux conditions in organic solvents such as dimethylformamide or dichloromethane.
  4. Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels (>90%) .
Molecular Structure Analysis

Structure

The molecular formula of 5-(2,4-Dichlorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine is C16H13Cl2N5. Its structure features:

  • A pyrimidine ring with two amino groups at positions 4 and 6.
  • A dichlorobenzyl group at position 5.
  • A pyridinyl group at position 2.

Data

  • Molecular Weight: 346.22 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a narrow range for similar compounds.
Chemical Reactions Analysis

Reactions

5-(2,4-Dichlorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine can participate in various chemical reactions typical of amines and heterocycles:

  1. Nucleophilic Substitution: The amino groups can act as nucleophiles in substitution reactions with electrophiles.
  2. Acid-Base Reactions: The presence of amino groups allows for protonation under acidic conditions, influencing solubility and reactivity.
  3. Coupling Reactions: It may also be involved in coupling reactions to form more complex structures relevant for drug development.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography to ensure completion and purity before proceeding to further synthetic steps or applications.

Mechanism of Action

The primary mechanism of action for 5-(2,4-Dichlorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine is through the inhibition of protein kinase C theta. This kinase plays a crucial role in various cellular processes including cell proliferation and survival.

Process

  1. Binding: The compound binds to the active site of protein kinase C theta, preventing substrate phosphorylation.
  2. Inhibition of Signaling Pathways: This inhibition disrupts downstream signaling pathways that contribute to cell growth and immune responses.
  3. Therapeutic Effects: By inhibiting these pathways, the compound can reduce acute rejection in transplantation scenarios and may have applications in cancer therapy .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be protected from moisture and light.
  • Reactivity: Reacts with strong acids or bases due to the presence of amino groups.

Relevant data from studies indicate that the compound exhibits significant biological activity at low micromolar concentrations.

Applications

5-(2,4-Dichlorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine has several scientific uses:

  1. Pharmaceutical Development: As an active ingredient in formulations aimed at inhibiting protein kinase C theta.
  2. Transplant Medicine: Potential use in preventing acute rejection during organ transplants due to its immunosuppressive properties.
  3. Cancer Research: Investigated for its ability to inhibit tumor growth through modulation of signaling pathways involved in cell proliferation .
Introduction to the 2,4-Diaminopyrimidine Pharmacophore

Historical Development of Diaminopyrimidine-Based Therapeutics

The therapeutic evolution of diaminopyrimidines spans seven decades, beginning with the serendipitous discovery of trimethoprim (1962), a dihydrofolate reductase (DHFR) inhibitor that established the scaffold's antimicrobial utility. X-ray crystallography revealed that its 2,4-diamino substitution pattern competitively displaced dihydrofolate through hydrogen bonding with Asp27 and hydrophobic packing against Phe92 in E. coli DHFR [6]. This structural insight catalyzed rational optimization efforts, notably yielding pyrimethamine for antiprotozoal therapy. The late 20th century witnessed strategic diversification into kinase inhibition, exemplified by the 1990s discovery of imatinib precursors featuring 4,6-disubstituted diaminopyrimidine motifs targeting Abl kinase. The scaffold's versatility was further demonstrated through iterative structure-activity relationship (SAR) studies:

Table 1: Milestone Diaminopyrimidine Therapeutics and Their Target Applications

CompoundTherapeutic AreaTargetSignificance
Trimethoprim (1962)AntibacterialBacterial DHFRValidated 2,4-diaminopyrimidine as antimicrobial scaffold
Pyrimethamine (1953)AntimalarialProtozoal DHFRDemonstrated species-selective DHFR inhibition
Imatinib precursor (1990s)AnticancerAbl kinasePioneered kinase inhibition through Type II binding mode
IKK16 (2010s)AntimalarialPfGSK3/PfPK6Established dual kinase inhibition for antiplasmodial activity [1]
Defactinib (2010s)AnticancerFocal Adhesion KinaseClinical proof-of-concept for FAK inhibition in solid tumors [2]

The 21st century has witnessed exponential growth in DAP-based drug discovery, with notable advances including the development of dual VEGFR2/FGFR1 inhibitors (e.g., 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[(4-methoxyphenyl)amino]pyrimidin-4-yl}-1-methylurea) for antiangiogenic cancer therapy [3] and the identification of Plasmodium falciparum kinase inhibitors like the 2,4,5-trisubstituted pyrimidine derivative 23e (PfGSK3/PfPK6 IC₅₀ = 97/8 nM) [1]. These innovations underscore the scaffold's adaptability to divergent target classes through rational substitution, with contemporary research focusing on resistance-refractory agents and polypharmacological approaches.

Significance of 5,6-Substitution Patterns in Medicinal Chemistry

The biological activity of diaminopyrimidines is profoundly modulated by C5 and C6 substituents, which project into distinct binding regions to confer target selectivity and potency. The 5-(2,4-dichlorobenzyl) moiety exemplifies a strategically optimized hydrophobic extension that engages allosteric pockets inaccessible to endogenous nucleotides. Molecular dynamics simulations demonstrate that the 2,4-dichloro configuration adopts a coplanar conformation with the benzyl ring, creating an extended hydrophobic surface that complements aromatic residues in kinase hinge regions (e.g., Phe91 in PfPK6 and Phe330 in VEGFR2) [1] [3]. The ortho-chlorine atom induces torsional restriction, reducing conformational entropy penalty upon binding, while the para-chlorine extends hydrophobic contact depth. This substitution pattern enhances cellular permeability by increasing logP values by 1.5-2 units compared to unsubstituted analogs, as evidenced by Caco-2 monolayer studies (Papp > 15 × 10⁻⁶ cm/s) [7].

Concurrently, the 2-(2-pyridinyl) substitution at the C2 position introduces a bidentate metal-binding motif capable of chelating catalytic lysines in kinases. The pyridinyl nitrogen forms a critical hydrogen bond with backbone amides (e.g., Cys502 in FAK), while its orthogonal orientation relative to the pyrimidine plane creates a T-shaped π-stacking interface with gatekeeper residues [2]. Comparative SAR studies reveal that 2-aminopyridinyl derivatives exhibit 5-10-fold enhanced affinity over phenyl analogs against FGFR1 and FAK kinases due to this dual interaction capability [2] [3]. The nitrogen basicity (pKa ~3.5) further provides pH-dependent solubility modulation, enhancing bioavailability in acidic compartments.

Table 2: Impact of Substituent Modifications on Key Pharmacological Parameters

PositionSubstituentTarget Affinity ShiftSolubility (pH 7.4)Selectivity Ratio (vs Off-targets)
C5Unsubstituted benzyl10-100× ↓ Kd++<10-fold
C52,4-DichlorobenzylReference IC₅₀+25-100× [3] [6]
C52,6-Dichlorobenzyl3-5× ↓ IC₅₀+5-20× [4]
C2Phenyl5-10× ↑ Kd++<5-fold
C22-PyridinylReference IC₅₀+15-60× [2]
C24-Pyridinyl2-4× ↑ IC₅₀+++3-8×

The synergistic optimization of both positions creates a "molecular clamp" architecture: the 5-benzyl group anchors into a hydrophobic pocket while the 2-pyridinyl moiety stabilizes the activation loop through charge-transfer interactions. This configuration achieves picomolar to nanomolar affinities against structurally related kinases while sparing off-targets like hERG (IC₅₀ > 30 µM) and cytochrome P450 3A4 (IC₅₀ > 50 µM) [8].

Rational Design Principles for Targeted Molecular Interventions

The development of 5-(2,4-dichlorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine exemplifies structure-guided design leveraging crystallographic data, computational modeling, and metabolic profiling. Initial pharmacophore construction utilizes fragment-based approaches where the diaminopyrimidine core serves as a hinge-binding motif, with subsequent vector optimization informed by X-ray complexes of homologous targets. For kinase applications, molecular docking against DFG-out conformations identifies optimal vectors for C5 and C6 substitutions to access the hydrophobic back pocket [5]. Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict that the 2,4-dichlorobenzyl group exhibits a 5.2 kcal/mol stabilization energy from intramolecular van der Waals contacts between chlorine atoms and the pyrimidine ring, pre-organizing the ligand for target engagement [7].

Synthetic routes exploit sequential nucleophilic aromatic substitutions to achieve regioselective functionalization. A representative pathway begins with 4,6-dichloro-2-(2-pyridinyl)pyrimidine-5-amine, where the C4 chlorine undergoes preferential displacement by 2,4-dichlorobenzylthiol under basic conditions (K₂CO₃, DMF, 60°C), followed by amidation of the C6 position [7] [10]. Late-stage diversification employs Suzuki-Miyaura coupling for C5-aryl variants or reductive amination for aminomethyl derivatives. High-throughput purification via reverse-phase HPLC (C18 column, 10-90% MeCN/H₂O gradient) yields products with >95% purity, confirmed by LC-MS and ¹H-NMR [7].

Lead optimization prioritizes compounds with balanced physicochemical properties: molecular weight <450 Da, cLogP 2-4, topological polar surface area 80-100 Ų, and <5 rotatable bonds to ensure CNS penetrability when required. Metabolic stability is enhanced by replacing labile methylenes with trifluoromethyl groups or deuterated analogs, reducing CYP2C9-mediated oxidation rates (t₁/₂ increase from 12 min to >45 min in human microsomes) [9]. Contemporary efforts integrate artificial intelligence-driven generative chemistry to explore uncharted chemical space, with graph neural networks predicting novel C5/C6 substituents achieving >30% hit rates against challenging targets like PfPK6 [1].

Properties

CAS Number

338965-09-6

Product Name

5-(2,4-Dichlorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine

IUPAC Name

5-[(2,4-dichlorophenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine

Molecular Formula

C16H13Cl2N5

Molecular Weight

346.2 g/mol

InChI

InChI=1S/C16H13Cl2N5/c17-10-5-4-9(12(18)8-10)7-11-14(19)22-16(23-15(11)20)13-3-1-2-6-21-13/h1-6,8H,7H2,(H4,19,20,22,23)

InChI Key

LUGXKWLXOYRDIS-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NC(=C(C(=N2)N)CC3=C(C=C(C=C3)Cl)Cl)N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(C(=N2)N)CC3=C(C=C(C=C3)Cl)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.